19-Hydroxynonadecanoic acid
Overview
Description
19-hydroxynonadecanoic acid is an omega-hydroxy-long-chain fatty acid that is nonadecanoic acid in which one of the hydrogens of the terminal methyl group has been replaced by a hydroxy group. It is a straight-chain saturated fatty acid and an omega-hydroxy-long-chain fatty acid. It derives from a nonadecanoic acid.
Scientific Research Applications
Occurrence in Algae
19-Hydroxynonadecanoic acid, as part of the 2-hydroxy acids group, has been identified in various algae species. This discovery is significant as it was previously believed that 2-hydroxy acids were absent in algae. These acids, including this compound, are found in concentrations ranging from 4.0 to 320μg/g dry alga. This has implications for algal classification and understanding of natural sources of 2-hydroxy acids (Matsumoto, Shioya, & Nagashima, 1984).
Hydroformylation of Unsaturated Fatty Esters
The compound has been identified in the hydroformylation of unsaturated fatty esters and vegetable oils, specifically identified as methyl 19-hydroxynonadecanoate. This process is important in producing fatty aldehydes and alcohols, indicating potential industrial applications (Frankel, Metlin, Rohwedder, & Wender, 1969).
Use in Polymer Precursors
This compound derivatives are also being explored in the creation of polymer precursors. For example, dimethyl 1,19-nonadecanedioate, derived from this compound, can be produced from natural oils and used in polymer production, highlighting its relevance in green chemistry (Furst, Goff, Quinzler, Mecking, Botting, & Cole-Hamilton, 2012).
Cardiovascular and Renal Functions
In the cardiovascular and renal fields, this compound is being studied for its potential roles in vasorelaxation and platelet inhibition. It has been shown to activate the prostacyclin receptor and exhibits protective effects against cellular hypertrophy induced by angiotensin II (Tunaru, Chennupati, Nüsing, & Offermanns, 2016); (Elkhatali, El-Sherbeni, Elshenawy, Abdelhamid, & El-Kadi, 2015).
Neuroprotective Activity
The neuroprotective potential of this compound is also being explored. Compounds derived from this acid, found in the fruiting bodies of Antrodia camphorata, have shown promising results in protecting neurons from damage (Chen, Shiao, Lin, Shao, Lai, Lin, Ng, & Kuo, 2006).
Properties
IUPAC Name |
19-hydroxynonadecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h20H,1-18H2,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEAKSNIGVHVQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCO)CCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.